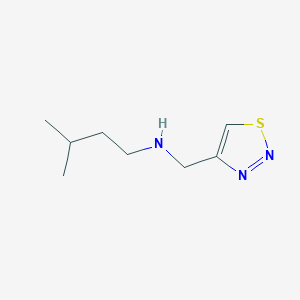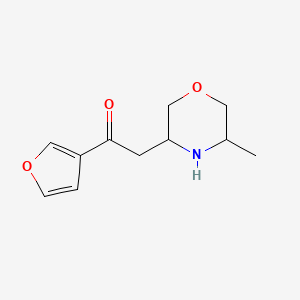![molecular formula C11H18O B13305354 6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
6-Methylspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylspiro[4.5]decan-8-one is an organic compound with the molecular formula C11H18O. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound contains a ketone functional group, making it an important molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[4.5]decan-8-one can be achieved through several steps. One common method involves the transformation of Spiro[4.5]decan-6-one into 7-methylspiro[4.5]decan-6-one. This process includes methoxycarbonylation, followed by methylation and subsequent demethoxycarbonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form different products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or esters.
Reduction: Reduced products typically include alcohols.
Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.
Scientific Research Applications
6-Methylspiro[4.5]decan-8-one has several applications in scientific research, including:
Chemistry: Used as a reference standard in various chemical analyses and reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-Methylspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions. The compound can act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methylspiro[4.5]decan-6-ol: A similar compound with an alcohol functional group instead of a ketone.
Spiro[4.5]decan-6-one: The parent compound without the methyl group.
Uniqueness
6-Methylspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
10-methylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3 |
InChI Key |
AFDYRZYVMAMBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



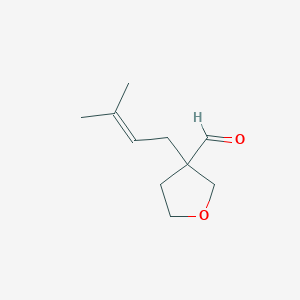
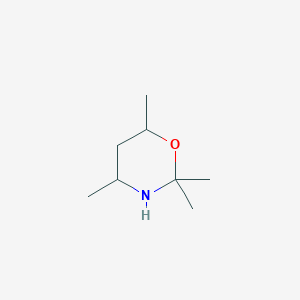
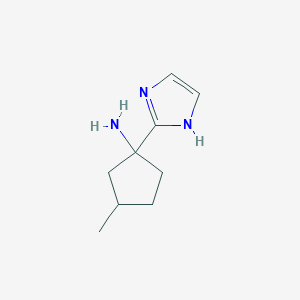
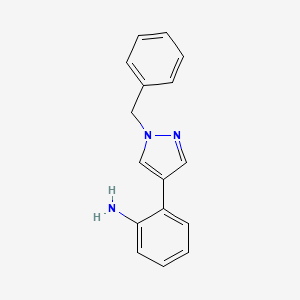
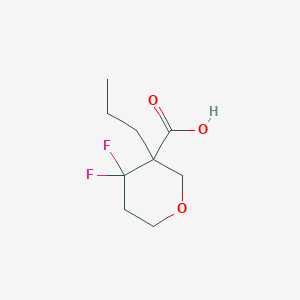
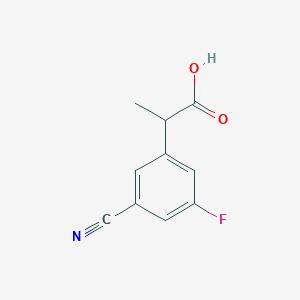
amine](/img/structure/B13305321.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)
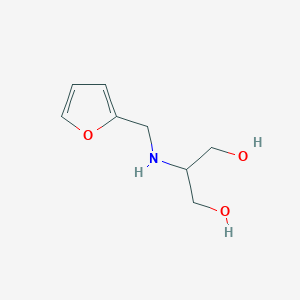
![3-Bromo-4-[(4-bromophenyl)methoxy]oxolane](/img/structure/B13305339.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
